Disodium glutarate

Description

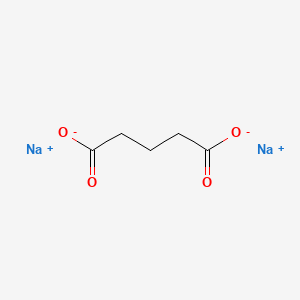

Disodium glutarate (CAS 13521-83-0) is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid. It is synthesized via neutralization of glutaric acid with sodium hydroxide or through microbial fermentation using engineered strains like Corynebacterium glutamicum . Industrially, it serves as a stabilizer in nanoparticle synthesis (e.g., AuNPs) due to its carboxylate ligands , a crosslinker in biochemical applications (e.g., disuccinimidyl glutarate) , and a modulator of T cell differentiation in immunometabolism .

In biological systems, glutarate is implicated in metabolic disorders such as α-ketoadipic aciduria, where its urinary excretion (alongside α-aminoadipate and α-hydroxyadipate) is elevated . It also regulates pyruvate dehydrogenase complex (PDHc) activity via glutarylation, impacting mitochondrial energy metabolism in CD8+ T cells .

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4.2Na/c6-4(7)2-1-3-5(8)9;;/h1-3H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDYLZOBWIAUPC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-94-1 (Parent) | |

| Record name | Disodium glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013521830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80889613 | |

| Record name | Pentanedioic acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13521-83-0, 32224-61-6 | |

| Record name | Disodium glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013521830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032224616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM GLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O66A8JM9KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ion Exchange with Sodium Carbonate

Glutaric acid reacts with sodium carbonate (Na₂CO₃) for a milder alternative:

Advantages:

-

Avoids handling corrosive NaOH.

-

CO₂ byproduct can be captured for reuse.

Limitations:

-

Slower reaction kinetics (6–8 hours vs. 2–4 hours for NaOH).

Enzymatic Synthesis

Emerging biocatalytic methods use E. coli expressing glutaryl-CoA dehydrogenase to produce glutaric acid, followed by neutralization.

Fermentation Parameters:

| Condition | Optimal Value |

|---|---|

| pH | 7.0–7.5 |

| Temperature | 37°C |

| Glucose Feed Rate | 0.5 g/L/h |

Yield: 0.8–1.2 g/L glutaric acid, translating to 60–70% this compound after purification.

Quality Control and Analytical Validation

Critical Tests:

-

Assay (Titrimetry): Confirms ≥98% this compound content.

-

Heavy Metals (ICP-MS): Limits: Pb < 5 ppm, As < 3 ppm.

-

Microbial Limits: Total aerobic count < 100 CFU/g.

Stability Studies:

| Condition | Degradation (%) at 24 Months |

|---|---|

| 25°C/60% RH | <2% |

| 40°C/75% RH | 5–7% |

| Parameter | Threshold |

|---|---|

| NaOH (airborne) | 2 mg/m³ (OSHA) |

| Glutaric Acid | 10 mg/m³ (NIOSH) |

Chemical Reactions Analysis

Acid-Base Neutralization Reactions

Disodium glutarate acts as a base in neutralization reactions due to its two carboxylate groups. It reacts with strong acids to form monosodium glutarate or glutaric acid, depending on stoichiometry:

Reaction Examples:

Conditions:

-

Aqueous medium, room temperature.

-

pH-dependent protonation states align with glutaric acid’s dissociation constants (, ) .

Applications:

Metal Ion Chelation and Precipitation

The carboxylate groups enable coordination with divalent and trivalent metal ions, forming insoluble complexes:

Reaction Example:

| Metal Ion | Product | Solubility | Application |

|---|---|---|---|

| Calcium glutarate | Low | Water softening | |

| Iron(III) glutarate | Insoluble | Wastewater treatment |

Conditions:

-

Aqueous solutions with excess metal ions.

-

Precipitation efficiency depends on pH and ion concentration .

Oxidation Reactions

Under oxidative conditions, the glutarate anion may undergo decarboxylation or chain cleavage. For example, reaction with potassium permanganate in acidic media yields carbon dioxide:

Reaction Example (simplified):

Conditions:

Applications:

-

Degradation studies in environmental chemistry.

Esterification (Indirect Pathway)

While this compound’s carboxylate groups are less reactive toward alcohols, esterification is feasible after protonation:

Step 1:

Step 2:

Conditions:

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decarboxylation, releasing carbon dioxide and forming sodium carbonate:

Reaction Example:

Conditions:

Scientific Research Applications

Biochemical Research

Disodium glutarate is extensively used in biochemical studies due to its ability to affect metabolic pathways and enzyme activities. It has been shown to influence:

- TCA Cycle : Acts as an intermediate in the tricarboxylic acid cycle, crucial for cellular respiration.

- Enzyme Interactions : Interacts with enzymes like isocitrate dehydrogenase and glutamate dehydrogenase, impacting energy production and amino acid metabolism.

Proteomics

In proteomics research, this compound serves as a chaotropic agent that helps unfold proteins and disrupt protein-protein interactions. This property is vital for the analysis of complex protein mixtures.

Pharmaceutical Formulations

This compound is utilized in the formulation of pharmaceuticals as a stabilizer and buffering agent. Its ability to maintain pH levels makes it suitable for various drug formulations.

Industrial Applications

In industrial chemistry, this compound is employed as a reagent in organic synthesis and as a buffering agent in chemical reactions. Its unique properties facilitate various manufacturing processes, including the production of polymers and resins.

Case Study 1: T Cell Functionality

A study demonstrated that elevated levels of this compound during T cell activation enhance cytotoxicity against cancer cells. This finding suggests potential applications in immunotherapy for cancer treatment.

Case Study 2: Crystal Habit Modification

Research investigated the effects of this compound on the crystal habit of calcium sulfate α-hemihydrate (α-CSH). It was found that the presence of this compound inhibited the growth rates of α-CSH crystals, leading to the formation of crystals with lower aspect ratios. This application is significant in materials science for controlling crystal morphology .

Table 1: Effects on Cellular Functions

| Cellular Function | Effect of this compound | Reference |

|---|---|---|

| T Cell Cytotoxicity | Increased | |

| Glycolysis | Impaired | |

| Mitochondrial Activity | Enhanced |

Table 2: Comparison with Similar Compounds

| Compound | Primary Use | Unique Properties |

|---|---|---|

| This compound | Biochemical research | Stabilizer in pharmaceuticals |

| Disodium Succinate | Flavor enhancer | Primarily used in food industry |

| Disodium Adipate | Production of synthetic fibers | Not commonly used as a stabilizer |

Mechanism of Action

The mechanism of action of disodium glutarate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in the metabolism of glutaric acid. It can also influence cellular processes by modulating the activity of specific enzymes and transporters.

Comparison with Similar Compounds

Production Efficiency and Byproducts

Key Insight : Glutarate production in C. glutamicum is efficient but generates lysine-derived byproducts, whereas muconic acid systems focus on minimizing intermediate accumulation.

Structural Analogs and Inhibitory Effects

Key Insight : Glutarate and isophthalate exhibit similar inhibition kinetics due to structural mimicry, despite differences in flexibility .

Industrial and Regulatory Profiles

Transport and Excretion

Key Insight : Glutarate’s role in OAT1-mediated transport underscores its dual function as a metabolite and transport modulator.

Biological Activity

Disodium glutarate, a sodium salt derived from glutaric acid, is recognized for its diverse biological activities and applications in various fields, particularly in biochemistry and pharmaceuticals. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

This compound has the chemical formula and is characterized as a dicarboxylic acid salt. Its high solubility in water makes it particularly useful in aqueous formulations, which is advantageous for both laboratory and industrial applications.

Biological Activities

This compound exhibits several notable biological activities:

- Chaotropic Agent : It disrupts non-covalent interactions within proteins, facilitating protein unfolding and separation. This property is crucial in proteomics research where accurate protein analysis is required.

- Antioxidant Potential : Similar to its analog alpha-ketoglutarate (AKG), this compound may play a role in enhancing antioxidative defense mechanisms within cells. It has been suggested that AKG can scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress .

- Metabolic Regulation : As a key intermediate in metabolic pathways, this compound influences nitrogen and carbon metabolism, contributing to cellular homeostasis .

The mechanisms through which this compound exerts its biological effects include:

- Protein Interaction Modulation : By acting as a chaotropic agent, this compound alters protein folding and interactions, which can enhance the solubility of proteins during purification processes.

- Oxidative Stress Mitigation : Its potential antioxidative properties may involve the reduction of oxidative damage by scavenging free radicals or enhancing the activity of antioxidative enzymes such as superoxide dismutase (SOD) .

- Nutritional Supplementation : Research suggests that compounds like this compound could be beneficial in dietary supplements aimed at improving metabolic health and reducing age-related decline .

Case Study 1: Proteomic Applications

In a study focusing on proteomic analysis, this compound was utilized to unfold proteins for better separation during mass spectrometry. The results indicated significant improvements in protein identification rates when using this compound compared to traditional methods.

Case Study 2: Antioxidative Effects

A comparative study assessed the antioxidative capacity of this compound against hydrogen peroxide-induced oxidative stress in cultured cells. The findings demonstrated that cells treated with this compound exhibited reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating enhanced cellular protection against oxidative damage .

Case Study 3: Metabolic Impact

Research exploring the metabolic effects of dietary supplementation with this compound showed promising results in regulating glucose metabolism. In vitro assays revealed that it could inhibit key enzymes involved in carbohydrate digestion, thereby potentially lowering postprandial blood glucose levels .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing disodium glutarate in laboratory settings?

- Methodological Answer : this compound is typically synthesized via neutralization of glutaric acid with sodium hydroxide. To ensure purity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis. Solubility profiles (e.g., in water or ethanol) should be determined using gravimetric methods, and thermal stability assessed via thermogravimetric analysis (TGA) .

Q. Which analytical techniques are most reliable for identifying this compound in complex biological or chemical matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for trace-level detection. For non-destructive analysis, Fourier-transform infrared spectroscopy (FTIR) can confirm carboxylate functional groups. In metabolomic studies, abnormal glutarate levels (e.g., in urine) are quantified using creatinine-normalized assays, as described in clinical case analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound and its derivatives?

- Methodological Answer : When primary toxicological data is scarce (e.g., for diisobutyl glutarate), read-across methodologies are employed using structurally similar compounds like dimethyl glutarate. Adjustments based on molar mass and reactivity must be validated through in vitro cytotoxicity assays (e.g., using HepG2 cells) and comparative pharmacokinetic modeling .

Q. What experimental design principles should guide crosslinking studies involving this compound derivatives?

- Methodological Answer : For amine-reactive crosslinkers like disuccinimidyl glutarate, optimize reaction pH (8–9) and temperature (20–25°C) to balance efficiency and protein stability. Use SDS-PAGE or size-exclusion chromatography to validate crosslinking efficiency. Include negative controls (e.g., non-reactive analogs) to distinguish specific binding from aggregation .

Q. How can researchers ensure reproducibility when studying this compound’s role in metabolic pathways?

- Methodological Answer : Standardize sample preparation (e.g., freeze-drying, solvent extraction) and validate assays using spike-and-recovery experiments. For urinary glutarate quantification, employ urease pretreatment to eliminate urea interference, as demonstrated in α-ketoadipic aciduria studies .

Q. What strategies are effective for optimizing this compound’s solubility and stability in aqueous buffers for in vitro assays?

- Methodological Answer : Conduct solubility screens using a Design of Experiments (DoE) approach, varying pH (6–8), ionic strength, and co-solvents (e.g., DMSO). Monitor degradation via accelerated stability studies (40°C/75% RH) and analyze degradation products using LC-MS. Refer to PubChem data for baseline physicochemical properties .

Methodological and Data Management Questions

Q. How should researchers formulate hypothesis-driven questions (e.g., PICOT framework) for this compound studies?

- Methodological Answer : Define the P opulation (e.g., cell lines or animal models), I ntervention (e.g., dose range), C omparison (e.g., untreated controls), O utcome (e.g., cytotoxicity IC50), and T imeframe (e.g., 24–72 hours). Align with systematic review protocols to identify knowledge gaps .

Q. What best practices apply to curating and sharing this compound-related research data?

- Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Assign Digital Object Identifiers (DOIs) via repositories like OSTI for datasets. Document metadata comprehensively, including synthesis protocols, instrument parameters, and statistical codes .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 13521-83-0 | |

| Solubility in Water | 50 mg/mL (20°C) | |

| Thermal Decomposition | >200°C | |

| Urinary Metabolite Range | 9–216 mmol/mol creatinine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.